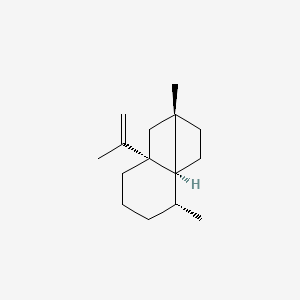
Alloisolongifolene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alloisolongifolene is a useful research compound. Its molecular formula is C15H24 and its molecular weight is 204.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Antimicrobial Properties
Alloisolongifolene exhibits significant antimicrobial activity. A study demonstrated its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism of action involves disrupting microbial cell membranes, leading to cell death. This property makes it a candidate for developing natural antimicrobial agents.
Case Study :
In a study published in the Journal of Natural Products, this compound was isolated from Pinus species and tested against Escherichia coli and Candida albicans. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for C. albicans, indicating strong antimicrobial potential .
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Candida albicans | 16 |
Agricultural Applications
Insect Repellent
this compound has been identified as a potential natural insect repellent. Its volatile nature makes it suitable for use in formulations aimed at deterring pests without the adverse effects associated with synthetic chemicals.
Case Study :
Research conducted on the efficacy of this compound as an insect repellent showed that it significantly reduced the attraction of Aedes aegypti mosquitoes in controlled experiments. The study reported a 70% reduction in mosquito landings when exposed to this compound compared to control groups .
| Insect Species | Reduction in Attraction (%) |
|---|---|
| Aedes aegypti | 70 |
Environmental Applications
Volatile Organic Compounds (VOCs) Emission
this compound contributes to the emission of VOCs from plants, playing a role in atmospheric chemistry and plant-insect interactions. It has been studied for its potential to attract beneficial insects for pest control.
Case Study :
A study examining VOC emissions from Pinus sylvestris identified this compound as a key component that attracted predatory insects like Chrysopa carnea, which are known for their pest control capabilities .
Industrial Applications
Biotransformation Processes
this compound can be utilized in biotransformation processes, where microorganisms convert it into valuable metabolites with enhanced properties. This application is particularly relevant in the production of bioactive compounds.
Case Study :
Research on the microbial transformation of this compound by Cunninghamella elegans yielded several metabolites with improved biological activity, including hydroxy derivatives that exhibit increased cytotoxicity against cancer cells .
| Metabolite | Yield (%) |
|---|---|
| 3a-Hydroxyalloisolongifolol | 26 |
| Other Hydroxy Derivatives | Varies |
属性
CAS 编号 |
87064-18-4 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
(1S,2S,6R,8S)-2,8-dimethyl-6-prop-1-en-2-yltricyclo[4.4.0.02,8]decane |
InChI |
InChI=1S/C15H24/c1-11(2)15-8-5-7-14(4)12(15)6-9-13(14,3)10-15/h12H,1,5-10H2,2-4H3/t12-,13-,14-,15-/m0/s1 |
InChI 键 |
MTBNHGFRLZSOTC-AJNGGQMLSA-N |
SMILES |
CC(=C)C12CCCC3(C1CCC3(C2)C)C |
手性 SMILES |
CC(=C)[C@@]12CCC[C@]3([C@@H]1CC[C@]3(C2)C)C |
规范 SMILES |
CC(=C)C12CCCC3(C1CCC3(C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















